1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-
Overview
Description
1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold in the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction typically requires a catalyst, such as iodine, to promote the formation of the pyrazole ring . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods: Industrial production of this compound often employs scalable methods, such as the use of transition-metal catalysts and one-pot multicomponent processes. These methods are designed to maximize yield and minimize reaction times, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, which plays a crucial role in cellular respiration . The compound’s ability to bind to these targets is often characterized by its binding free energy, which influences its potency and efficacy .
Comparison with Similar Compounds
- 1H-Pyrazol-5-amine, 3,5-dimethyl-1-phenyl-
- 1H-Pyrazol-5-amine, 3,4-dimethyl-1-(4-methylphenyl)-
- 1H-Pyrazol-5-amine, 3,4-dimethyl-1-(4-chlorophenyl)-
Uniqueness: 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
4,5-dimethyl-2-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVVYSZRNWCGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406110 | |
Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51143-42-1 | |
Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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